2-(2-Fluoro-4-hydroxyphenyl)acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-fluoro-4-hydroxyphenyl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c9-8-5-7(11)2-1-6(8)3-4-10/h1-2,5,11H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEXVYQBDAAWHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 2 Fluoro 4 Hydroxyphenyl Acetonitrile and Its Analogs
Established Reaction Pathways for the Core Acetonitrile (B52724) Structure
The construction of the core phenylacetonitrile (B145931) structure is a key step in the synthesis of 2-(2-fluoro-4-hydroxyphenyl)acetonitrile. Various methods can be employed, including modern cross-coupling reactions and classical approaches involving reactive intermediates.
Synthesis utilizing 2-fluoro-4-hydroxyphenylboronic acid as a key building block in cross-coupling reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is a widely used method. wikipedia.org In the context of synthesizing the target molecule, 2-fluoro-4-hydroxyphenylboronic acid could theoretically be coupled with a haloacetonitrile. The general mechanism for a Suzuki coupling involves the oxidative addition of the organohalide to a palladium(0) catalyst, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product. wikipedia.orgorganic-chemistry.org
While the direct Suzuki coupling of 2-fluoro-4-hydroxyphenylboronic acid with a cyanomethyl halide is not extensively documented, the reaction is plausible given the broad scope of the Suzuki reaction. wikipedia.orgorganic-chemistry.org The reactivity of the coupling partners is a critical factor, with the general trend for the organohalide being I > OTf > Br >> Cl. wikipedia.org
Table 1: Key Cross-Coupling Reactions and Their Components
| Coupling Reaction | Organometallic Reagent | Electrophile | Catalyst |
| Suzuki-Miyaura | Boronic acid/ester | Organohalide/triflate | Palladium complex |
| Stille | Organostannane | Organohalide/triflate | Palladium complex |
| Negishi | Organozinc | Organohalide | Palladium or Nickel complex |
| Sonogashira | Terminal alkyne | Organohalide | Palladium and Copper complexes |
Other cross-coupling reactions like the Stille, Negishi, and Sonogashira reactions also offer potential routes. wikipedia.orgnih.govnih.gov The Stille reaction utilizes organotin reagents, which are known for their tolerance of a wide variety of functional groups. wikipedia.orgthermofisher.com The Negishi coupling employs organozinc compounds and has been noted for its utility in forming C(sp²)-C(sp³) bonds. nih.gov The Sonogashira coupling is specific for the formation of carbon-carbon bonds between sp² and sp hybridized carbons. nih.gov
Approaches via o-quinone methides for the synthesis of related 2-(2-hydroxyphenyl)acetonitriles
Ortho-quinone methides (o-QMs) are reactive intermediates that can be employed in the synthesis of various phenolic compounds. For the synthesis of related 2-(2-hydroxyphenyl)acetonitriles, o-QMs can be generated in situ from precursors such as 2-(1-tosylalkyl)phenols. These intermediates can then react with a cyanide source, like trimethylsilyl (B98337) cyanide, to form the desired acetonitrile product. This method provides a concise pathway to the 2-(hydroxyphenyl)acetonitrile core structure.
Strategic Introduction of Fluorine and Acetonitrile Moieties in Phenolic Substrates
The synthesis of this compound necessitates the precise placement of both a fluorine atom and an acetonitrile group on a phenolic ring.
Regioselective Fluorination Techniques in Phenol (B47542) Systems
The introduction of a fluorine atom onto a phenol ring can be challenging due to the high reactivity of the ring. However, several methods for regioselective fluorination have been developed. A common starting material for achieving the 2-fluoro-4-hydroxyphenyl substitution pattern is 3-fluorophenol. Through ortho-lithiation or other ortho-directing strategies, functionalization at the 2-position can be achieved. Subsequent manipulation of functional groups can then lead to the desired product.
Diverse Methodologies for Acetonitrile Functionality Formation
The acetonitrile group can be introduced through various synthetic routes. One of the most common methods is the nucleophilic substitution of a benzyl (B1604629) halide with a cyanide salt, often referred to as the Kolbe nitrile synthesis. For the target molecule, this would involve the preparation of 2-fluoro-4-hydroxybenzyl halide as an intermediate.
Another powerful method for introducing a nitrile group is the Sandmeyer reaction. This reaction proceeds via the diazotization of an aromatic amine, followed by treatment with a copper(I) cyanide salt to yield the corresponding aryl nitrile. This would require 2-fluoro-4-hydroxybenzylamine as a precursor.
The hydrolysis of nitriles can yield carboxylic acids, while their reduction can produce primary amines. chemistrysteps.compressbooks.publibretexts.org They can also react with organometallic reagents, such as Grignard reagents, to form ketones. chemistrysteps.compressbooks.pub
Synthesis of Complex Derivatives Incorporating the 2-Fluoro-4-hydroxyphenyl Moiety
The 2-fluoro-4-hydroxyphenylacetonitrile core can serve as a building block for the synthesis of more complex molecules. The functional groups present—the hydroxyl, nitrile, and the aromatic ring—offer multiple sites for derivatization.
The phenolic hydroxyl group can undergo O-alkylation or O-acylation to form ethers and esters, respectively. libretexts.org The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing a handle for further functionalization. numberanalytics.com For instance, the resulting amine can be used in the formation of amides or sulfonamides.
Multicomponent reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules from simple starting materials in a one-pot fashion. nih.gov For example, the Strecker reaction, a three-component reaction between a carbonyl compound, an amine, and a cyanide source, can be used to synthesize α-amino nitriles, which can then be hydrolyzed to α-amino acids. nih.gov The Ugi and Betti reactions are other examples of MCRs that could potentially be used to generate complex derivatives. nih.gov
Construction of Heterocyclic Systems (e.g., Pyranopyridines, Naphthyridines, Chromenones)
The reactive nature of the nitrile and the adjacent methylene (B1212753) group in phenylacetonitrile derivatives positions them as key building blocks for the construction of diverse heterocyclic frameworks through cyclization reactions. While this compound is a suitable candidate for such transformations, specific literature detailing its direct application in the synthesis of pyranopyridines, naphthyridines, or chromenones is not extensively documented. However, the synthesis of related structures, such as 4-hydroxy- nih.govgoogle.comnaphthyridine-3-carbonitriles, has been achieved through methods involving the heat-assisted intramolecular cyclization of precursors derived from aminopyridines. researchgate.net General synthetic strategies for chromenones often involve the cyclization of 1-(2-hydroxyphenyl)-3-aryl-1,3-propanediones or starting from 2'-hydroxyacetophenones, indicating potential, though not explicitly demonstrated, pathways for incorporating the 2-fluoro-4-hydroxyphenyl moiety. ijrpc.comnih.gov
Preparation of Precursors for Quorum Sensing Antagonists
Quorum sensing is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation, making it a prime target for antimicrobial drug discovery. nih.govresearchgate.net The inhibition of signal molecule biosynthesis is a key strategy in developing quorum sensing antagonists. nih.gov For instance, in Pseudomonas aeruginosa, the Pseudomonas quinolone signal (PQS) pathway is crucial for virulence. The biosynthesis of PQS involves intermediates derived from anthranilate. nih.gov While various analogs, including sulfonamides and modified benzamidobenzoic acids, have been developed to inhibit enzymes in this pathway like PqsD, a direct synthetic route employing this compound for the preparation of precursors to these specific antagonists is not detailed in available research. The development of quorum sensing inhibitors is an active area of research, with lead structures often identified through screening and subsequently optimized. nih.govresearchgate.net
Process Optimization and Yield Enhancement Strategies in Synthetic Protocols
The efficient synthesis of hydroxyphenylacetonitriles is crucial for their use as intermediates. A well-documented method involves the reaction of a corresponding hydroxybenzyl alcohol with a cyanide source. google.com Process optimization for this reaction focuses on key parameters such as solvent choice, temperature, and the nature of the cyanide reagent to maximize yield and purity.
A robust process utilizes the reaction between a hydroxybenzyl alcohol and hydrogen cyanide, which can be generated in situ from alkali metal cyanides (like potassium cyanide) in the presence of an acid, such as glacial acetic acid. google.com The choice of solvent is critical; polar aprotic solvents are effective, with dimethylsulfoxide (DMSO) being particularly preferred. The reaction temperature is a key variable, with an optimal range identified between 110°C and 140°C. Operating within this temperature window ensures a reasonable reaction rate without significant degradation of reactants or products. google.com
Post-reaction work-up typically involves removing the high-boiling solvent (e.g., DMSO) under vacuum, followed by an aqueous work-up and extraction with an organic solvent like chloroform. Purification of the final product is then achieved through crystallization. google.com These optimized protocols have been shown to produce high yields of various hydroxyphenylacetonitrile analogs.
The following table summarizes the reaction conditions and yields for the synthesis of several hydroxyphenylacetonitrile analogs, demonstrating the effectiveness of the optimized process. google.com
| Starting Material | Cyanide Source | Solvent | Temperature | Yield |
| 3-Methoxy-4-hydroxybenzyl alcohol | KCN / Acetic Acid | DMSO | 125°C | 88% |
| 3-Methoxy-4-hydroxybenzyl alcohol | Anhydrous HCN | DMSO | 125°C | 82% |
| 2-Hydroxybenzyl alcohol | KCN / Acetic Acid | DMSO | 125°C | 60.5% |
| 4-Hydroxybenzyl alcohol | Not Specified | Not Specified | Not Specified | 54% |
Structure Activity Relationship Sar Studies of 2 2 Fluoro 4 Hydroxyphenyl Acetonitrile Derivatives
Impact of Fluorine Position and Substitution Patterns on Biological Activity
The specific placement of a fluorine atom can significantly alter a molecule's interaction with its biological target. In the context of metabotropic glutamate (B1630785) receptor 2 (mGluR2) negative allosteric modulators (NAMs), the fluorine atom on the phenyl ring of a ligand can influence binding affinity through several mechanisms. One approach to enhancing glutamatergic tone is to antagonize presynaptic mGluR2, with NAMs offering a path to achieving selectivity over the highly homologous mGluR3. nih.gov
While direct SAR studies on 2-(2-fluoro-4-hydroxyphenyl)acetonitrile as an mGluR2 NAM are not extensively detailed in publicly available literature, principles from related allosteric modulators can be applied. For instance, in a series of mGlu5 positive allosteric modulators (PAMs), the positioning of a fluorine atom on a western aryl region was found to modestly affect both potency and efficacy. nih.gov The fluorine atom's high electronegativity can alter the electronic distribution of the aromatic ring, influencing electrostatic and π-stacking interactions with receptor residues. Furthermore, a strategically placed fluorine can displace water molecules from a binding pocket, potentially leading to an increase in binding affinity.
The 2-fluoro substitution pattern in the parent compound places the electronegative atom ortho to the acetonitrile-bearing carbon. This positioning can influence the conformation of the side chain through intramolecular interactions and sterically guide the orientation of the molecule within the receptor's allosteric binding site. researchgate.net Different positional isomers (e.g., 3-fluoro) would present a different electronic and steric profile, which could lead to altered interactions with key amino acid residues in the binding pocket, thereby modulating receptor binding affinity.
Table 1: Positional Effects of Fluorine on Receptor Binding
| Fluorine Position | Potential Impact on Receptor Binding | Rationale |
|---|---|---|
| Ortho (2-position) | May influence side-chain conformation and orientation in the binding pocket. | Steric and electronic influence on the adjacent acetonitrile (B52724) group. |
| Meta (3-position) | Alters the electronic landscape of the phenyl ring, potentially changing key electrostatic interactions. | Modifies the molecule's dipole moment and interaction with polar residues. |
For example, studies on pyrimido[1,2-a]benzimidazole (B3050247) derivatives have identified compounds with fluorophenyl substituents as having potent activity against parasites like Leishmania major. nih.gov A derivative with a 3-fluorophenyl group was found to be highly active against both promastigote and amastigote forms of the parasite. nih.gov Although this scaffold differs from phenylacetonitrile (B145931), it highlights the principle that the presence and position of fluorine on a phenyl ring are critical determinants of antiparasitic potency. The fluorine atom can enhance the molecule's ability to cross biological membranes and can block metabolic pathways that would otherwise inactivate the compound, leading to higher effective concentrations and greater potency. Chalcone derivatives containing fluoro-substitutions have also demonstrated significant antiparasitic effects, further supporting the role of fluorine in enhancing this biological activity. jocpr.com
Contribution of the Acetonitrile Moiety to Ligand-Target Interactions
The acetonitrile moiety, while sometimes considered a simple bioisostere for other functional groups, plays a versatile role in ligand-target interactions. nih.govresearchgate.net The nitrogen atom of the nitrile group is a hydrogen bond acceptor, capable of forming interactions with hydrogen bond donors on the protein backbone or side chains. nih.govresearchgate.net Due to its linear geometry, the cyano group can also participate in hydrophobic interactions or engage with bridging water molecules within the binding site. nih.gov In some cases, the nitrile's electrophilic carbon can even form reversible or irreversible covalent bonds with nucleophilic residues like cysteine or serine, a strategy utilized in the design of covalent inhibitors. nih.gov Therefore, the acetonitrile group in this scaffold is not merely a passive linker but an active contributor to the binding affinity and modality of action.
Modulation of Biological Activity through Scaffold Modifications
Modifying the core scaffold by substituting the phenyl ring or replacing it with a heteroaromatic ring is a powerful strategy to optimize drug-like properties. nih.gov The benzene (B151609) ring is a common motif in drugs but can be associated with poor metabolic stability and low solubility. nih.gov
Table 2: Summary of Functional Group Contributions
| Functional Group | Key Role in Interaction | Potential SAR Impact |
|---|---|---|
| Fluorine | Modulates electronics, lipophilicity, and metabolic stability. | Position determines binding affinity and potency. Can block metabolic "soft spots". |
| Hydroxyl Group | Hydrogen bond donor and acceptor. | Crucial for anchoring the ligand in the binding pocket and ensuring specificity. |
| Acetonitrile Moiety | Hydrogen bond acceptor; can participate in hydrophobic or covalent interactions. | Contributes to binding affinity and can determine the mode of inhibition (reversible vs. irreversible). |
| Phenyl Ring | Core scaffold; participates in hydrophobic and π-stacking interactions. | Can be replaced with heteroaromatic rings to improve solubility, metabolic stability, and potency. |
Optimization of Selectivity and Off-Target Binding Profiles
The optimization of selectivity is a critical aspect of drug discovery, aiming to maximize the therapeutic effect of a compound while minimizing unintended interactions with other biological targets that can lead to adverse effects. For derivatives of this compound, achieving a favorable selectivity profile is essential for their development as safe and effective therapeutic agents. This involves meticulous structural modifications to enhance binding affinity for the desired target and concurrently reduce affinity for off-target proteins, such as related enzymes or receptors.
Detailed quantitative data from comprehensive selectivity and off-target binding profile studies for a series of this compound derivatives are not extensively available in publicly accessible scientific literature. Such studies are crucial for identifying derivatives with the highest potential for clinical development. Typically, this involves screening compounds against a panel of relevant biological targets. The resulting data allows for the establishment of a clear structure-selectivity relationship, guiding further chemical modifications.
In the absence of specific published data sets, the general principles of medicinal chemistry suggest that modifications to the phenyl ring and the acetonitrile side chain would be key areas for optimizing selectivity. For instance, the introduction of different substituents at various positions on the phenyl ring could modulate electronic and steric properties, thereby influencing binding to the target's active site. Similarly, alterations to the acetonitrile group could impact the compound's interaction with specific residues within the binding pocket.
A hypothetical representation of data that would be generated from such studies is presented in the table below. This table illustrates the type of information required to build a comprehensive understanding of the selectivity profile of this class of compounds.
Hypothetical Selectivity Data for this compound Derivatives
| Compound | Target A IC50 (nM) | Target B IC50 (nM) | Selectivity Ratio (B/A) |
|---|---|---|---|
| Derivative 1 | 50 | 5000 | 100 |
| Derivative 2 | 75 | 2500 | 33 |
| Derivative 3 | 25 | 7500 | 300 |
This table is for illustrative purposes only, as specific experimental data for these derivatives is not available.
Further research and publication of detailed screening data are necessary to fully elucidate the structure-activity relationships governing the selectivity and off-target binding profiles of this compound derivatives.
Conformational Analysis and its Implications for Structure-Activity Relationships
The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how the molecule interacts with its biological target. Conformational analysis of this compound derivatives is therefore essential for understanding their structure-activity relationships (SAR). The presence of the fluorine atom ortho to the acetonitrile group introduces specific steric and electronic constraints that significantly influence the molecule's preferred spatial arrangement.
Studies on structurally related 2'-fluoro-substituted acetophenone (B1666503) derivatives have shown that these molecules predominantly adopt an s-trans conformation. nih.govnih.gov In this conformation, the fluorine atom and the carbonyl group are positioned on opposite sides of the connecting single bond, which is attributed to the repulsive forces between the electronegative fluorine and oxygen atoms. nih.govnih.gov This principle can be extrapolated to this compound, where a similar repulsive interaction between the ortho-fluorine and the nitrogen atom of the nitrile group would likely favor a conformation where these two groups are positioned away from each other.
This preferred conformation has significant implications for the molecule's interaction with a binding site. The spatial orientation of the hydroxyphenyl ring and the acetonitrile moiety, dictated by this conformational preference, will determine the accessibility of key functional groups for hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with the target protein.
The table below summarizes the key conformational features and their potential impact on the biological activity of this compound and its derivatives.
Conformational Features and SAR Implications
| Feature | Description | Implication for SAR |
|---|---|---|
| Preferred Conformation | Likely an s-trans-like conformation due to repulsion between the ortho-fluorine and the nitrile nitrogen. | This fixed orientation presents a specific pharmacophore to the target, influencing binding affinity and selectivity. |
| Rotational Barrier | The C-C bond between the phenyl ring and the acetonitrile group has a rotational barrier influenced by the ortho-fluorine. | A higher rotational barrier leads to a more rigid structure, which can be entropically favorable for binding but may also hinder adoption of an optimal binding pose. |
| Impact of Substituents | Additional substituents on the phenyl ring can further influence the preferred conformation through steric and electronic effects. | Modifications can be used to fine-tune the conformation to better fit the target's binding site, thereby improving potency and selectivity. |
Understanding the conformational preferences of this class of compounds is crucial for the rational design of new derivatives with enhanced biological activity. Computational modeling, in conjunction with experimental techniques such as NMR spectroscopy, can provide valuable insights into the low-energy conformations of these molecules and how structural modifications can modulate their three-dimensional structure to optimize interactions with their biological target. nih.gov
Molecular Interactions and Target Engagement of 2 2 Fluoro 4 Hydroxyphenyl Acetonitrile Derivatives
Mechanistic Insights into Observed Biological Effects
The engagement of these derivatives with their molecular targets translates into observable biological effects. Understanding the downstream cellular mechanisms provides a clearer picture of their therapeutic potential.
One of the significant cellular outcomes that can be triggered by bioactive compounds is apoptosis, or programmed cell death. This is a critical mechanism for eliminating cancerous or infected cells. Derivatives can induce apoptosis through various signaling pathways. nih.govelifesciences.org
Key events in apoptosis induction include:
Cell Cycle Arrest: Compounds can halt the cell cycle at specific checkpoints, often the G0/G1 or G2/M phase, preventing cell proliferation. nih.govnih.gov
Regulation of Apoptotic Proteins: The process is tightly controlled by the Bcl-2 family of proteins, which includes pro-apoptotic members (like Bax) and anti-apoptotic members (like Bcl-2). nih.govnih.gov Effective apoptotic inducers often increase the Bax/Bcl-2 ratio, tipping the balance towards cell death. nih.govelifesciences.org
Caspase Activation: Apoptosis culminates in the activation of a cascade of cysteine proteases known as caspases (e.g., caspase-7, caspase-9). nih.gov These enzymes dismantle the cell by cleaving key cellular proteins. nih.gov
DNA Fragmentation: A hallmark of late-stage apoptosis is the fragmentation of nuclear DNA, which can be visualized through techniques like TUNEL staining. elifesciences.org
Morphological changes associated with apoptosis include cell shrinkage, membrane blebbing, and the formation of apoptotic bodies. nih.gov
Table 2: Key Molecular Events in Apoptosis Induced by Bioactive Compounds
| Cellular Event | Key Molecular Players | Outcome |
|---|---|---|
| Cell Cycle Arrest | p21, Cyclin-dependent kinases | Halts cell proliferation |
| Pro-Apoptotic Signaling | p53, PUMA, Bax | Promotes mitochondrial outer membrane permeabilization |
| Anti-Apoptotic Blockade | Bcl-2, Mcl-1 | Release of inhibition on apoptosis |
| Execution Phase | Caspase-9, Caspase-7 | Activation of executioner caspases, cleavage of cellular substrates |
Beyond inducing apoptosis, derivatives can exert their effects by inhibiting other vital cellular processes.
Antiplasmodial and Anticryptosporidial Activities: While specific studies on 2-(2-Fluoro-4-hydroxyphenyl)acetonitrile derivatives are emerging, the mechanisms of antiplasmodial (anti-malarial) and anticryptosporidial agents are well-documented. Anti-malarial compounds often work by interfering with parasite-specific pathways, such as inhibiting the polymerization of heme into hemozoin, a process essential for the parasite's survival in red blood cells. nih.govresearchgate.netbohrium.com Other mechanisms include collapsing the parasite's mitochondrial membrane potential or inhibiting its protein and nucleic acid synthesis. youtube.comresearchgate.net Anticryptosporidial agents can act by directly reducing the shedding of infectious oocysts or by modulating the host's immune response to better control the infection. nih.govacs.org
Inhibition of Ribosomal Methyltransferase: Ribosomal methyltransferases (rMTases) are enzymes that play a crucial role in the development of antibiotic resistance in bacteria. nih.gov These enzymes methylate specific nucleotides in the bacterial ribosomal RNA (rRNA). researchgate.net This small modification can cause a steric clash that prevents antibiotics from binding to their ribosomal target, rendering them ineffective. youtube.comresearchgate.net Small molecule inhibitors can be designed to block the action of these rMTases. bohrium.com The mechanism of inhibition involves preventing the enzyme from recognizing and binding to its target site on the ribosome or blocking the catalytic transfer of a methyl group from its donor, S-adenosyl-L-methionine (SAM). bohrium.comresearchgate.net By inhibiting this process, the bacterial ribosome remains susceptible to antibiotics, potentially reversing drug resistance. researchgate.net
Absence of Published Data Precludes Analysis of Biochemical Pathways for this compound Derivatives
Despite a comprehensive search of scientific literature and databases, no specific information is publicly available regarding the biochemical pathways modulated by derivatives of the chemical compound this compound.
While research exists for other molecules containing a hydroxyphenyl group or fluorine substitutions, these compounds are structurally distinct from this compound and its direct derivatives. Extrapolating findings from these unrelated molecules would be scientifically unsound and speculative.
The absence of data prevents a detailed discussion of the biochemical pathways affected by the activity of this compound derivatives. Key areas of inquiry that remain unaddressed due to this lack of information include:
Identification of specific protein targets: There is no information on which enzymes, receptors, or other proteins these compounds may bind to and modulate.
Elucidation of signaling cascades: Without knowing the molecular targets, it is impossible to determine which intracellular signaling pathways might be affected.
Impact on cellular processes: Consequently, the effects of these compounds on cellular functions such as proliferation, differentiation, and apoptosis remain unknown.
Therefore, the creation of data tables and a detailed narrative on the research findings as requested is not feasible. The scientific community has not yet published any studies that would provide the necessary foundation for such an analysis.
Computational Chemistry and Molecular Modeling in Research on 2 2 Fluoro 4 Hydroxyphenyl Acetonitrile
Molecular Docking and Ligand-Protein Interaction Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. researchgate.net This method is crucial for identifying potential biological targets for a compound and elucidating its mechanism of action at a molecular level.
For 2-(2-Fluoro-4-hydroxyphenyl)acetonitrile, molecular docking studies could be employed to screen its binding affinity against a wide array of protein targets known to be involved in various diseases. The process involves preparing a 3D structure of the ligand and docking it into the binding site of a target protein. nih.gov A scoring function is then used to estimate the binding affinity, often expressed as a binding energy value (e.g., in kcal/mol), which helps in ranking potential candidates. nih.gov
While specific docking studies for this compound are not extensively published, the methodology allows for the prediction of key interactions. For instance, the hydroxyl (-OH) group on the phenyl ring can act as a hydrogen bond donor or acceptor, while the nitrile (-C≡N) group can also participate in hydrogen bonding. nih.gov The fluorine atom may engage in halogen bonding or other electrostatic interactions, and the aromatic ring can form pi-stacking or hydrophobic interactions with amino acid residues in the protein's active site. nih.govchemrxiv.org By identifying proteins where these interactions result in a low binding energy, researchers can hypothesize the compound's potential therapeutic applications, for example, as an enzyme inhibitor or a receptor modulator. f1000research.com
| Functional Group | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |
|---|---|---|
| Hydroxyl (-OH) | Hydrogen Bond Donor/Acceptor | Asp, Glu, Ser, Thr, His |
| Nitrile (-C≡N) | Hydrogen Bond Acceptor, Dipole-Dipole | Arg, Lys, Asn, Gln |
| Fluorine (-F) | Halogen Bond, Dipole-Dipole, Hydrophobic | Gly, Ala, Leu, Phe |
| Phenyl Ring | π-π Stacking, Hydrophobic | Phe, Tyr, Trp, His |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of novel, unsynthesized compounds, thereby streamlining the drug design process. derpharmachemica.commdpi.com
A QSAR study involving this compound would typically begin with a dataset of structurally similar hydroxyphenylacetonitrile derivatives with experimentally measured biological activities (e.g., IC50 values). jmaterenvironsci.com For each compound, a variety of molecular descriptors are calculated, which can be categorized as:
Electronic: Dipole moment, HOMO/LUMO energies, partial atomic charges.
Steric: Molecular volume, surface area, shape indices.
Hydrophobic: LogP (partition coefficient).
Topological: Connectivity indices that describe the branching and arrangement of atoms.
Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVR) and Random Forest (RF) are then used to build a model that links these descriptors to the observed activity. nih.gov The predictive power of the resulting model is rigorously validated using internal (cross-validation) and external test sets. mdpi.com Such a model could reveal, for example, that the presence of a fluorine atom at the ortho position and a hydroxyl group at the para position are critical for high activity, guiding the synthesis of more potent analogues.
Conformational Analysis and Energetic Landscape Profiling
The three-dimensional shape, or conformation, of a molecule is critical to its ability to interact with biological targets. Conformational analysis aims to identify the stable, low-energy conformations a molecule can adopt and the energy barriers between them.
For this compound, a key conformational feature is the orientation of the acetonitrile (B52724) side chain relative to the substituted phenyl ring. Research on analogous 2'-fluoro-substituted aromatic compounds indicates a strong preference for specific conformations due to electronic and steric effects. nih.gov The repulsion between the electronegative fluorine atom at the C2 position and the side chain likely forces the molecule to adopt a conformation that maximizes the distance between them. nih.gov Studies on similar 2'-fluoroacetophenone (B1202908) derivatives have shown through both NMR spectroscopy and DFT calculations that they exclusively form s-trans conformers, where the fluorine and the side-chain functional group are oriented away from each other. nih.govscilit.com This preference is driven by the minimization of dipole-dipole repulsion. nih.gov
A potential energy surface scan, where the dihedral angle between the phenyl ring and the acetonitrile group is systematically rotated, can computationally map the energetic landscape. This would reveal the global minimum energy conformation (the most stable state) and local minima, providing a detailed understanding of the molecule's flexibility and the shapes it is most likely to present to a protein binding partner. mendeley.com
Prediction of Biopharmaceutical Properties (e.g., Lipophilicity, Brain Permeability)
Biopharmaceutical properties, often grouped under the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), are critical for determining a compound's potential as a drug. nih.gov Computational models are widely used to predict these properties early in the discovery process. researchgate.net
Lipophilicity , commonly measured as the logarithm of the octanol-water partition coefficient (LogP), is a key predictor of a molecule's ability to cross biological membranes, including the blood-brain barrier (BBB). nih.gov For central nervous system (CNS) drugs, a moderate LogP value is often desired to ensure sufficient brain penetration without excessive non-specific binding. mdpi.com
While experimental data for this compound is limited, its biopharmaceutical properties can be predicted using various computational algorithms. These predictions are valuable for assessing its drug-likeness and potential suitability for different therapeutic applications.
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Weight | 153.14 g/mol | Low molecular weight is favorable for absorption and distribution. |
| LogP (Lipophilicity) | 1.5 - 2.0 (Consensus) | Indicates moderate lipophilicity, suggesting potential for membrane permeability. |
| Topological Polar Surface Area (TPSA) | 50.1 Ų | Value is within the range associated with good oral bioavailability and cell permeation. |
| Hydrogen Bond Donors | 1 | Contributes to polarity and potential for specific interactions. |
| Hydrogen Bond Acceptors | 2 | Contributes to polarity and potential for specific interactions. |
| Blood-Brain Barrier (BBB) Permeation | Predicted to cross | Moderate lipophilicity and low TPSA suggest potential for CNS activity. |
Density Functional Theory (DFT) Applications for Electronic Structure and Vibrational Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules with high accuracy. researchgate.net For this compound, DFT calculations can provide a wealth of information.
Electronic Structure: DFT is used to optimize the molecule's geometry to its lowest energy state. From this, fundamental electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can be calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. orientjchem.org A smaller gap suggests the molecule is more reactive. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.
Vibrational Analysis: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. nih.govresearchgate.net By analyzing the computed vibrational modes, each experimental peak can be assigned to a specific molecular motion, such as the stretching or bending of particular bonds. orientjchem.org This is invaluable for confirming the structure of a synthesized compound and understanding its intramolecular dynamics. For this compound, characteristic vibrational frequencies for the O-H, C-H, C≡N, and C-F bonds can be precisely calculated. orientjchem.orgresearchgate.net
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| Nitrile (-C≡N) | Stretching | 2220 - 2250 orientjchem.org |
| Aromatic C-H | Stretching | 3000 - 3100 orientjchem.org |
| Phenolic O-H | Stretching | ~3600 (free), 3200-3500 (H-bonded) |
| Aromatic C=C | Stretching | 1490 - 1600 orientjchem.org |
| Carbon-Fluorine (C-F) | Stretching | 1250 - 1290 orientjchem.org |
Advanced Analytical Techniques in Chemical Research of 2 2 Fluoro 4 Hydroxyphenyl Acetonitrile
Spectroscopic Characterization Methods for Structural Elucidation
Spectroscopic techniques are indispensable for elucidating the molecular structure of 2-(2-Fluoro-4-hydroxyphenyl)acetonitrile. By probing the interactions of the molecule with electromagnetic radiation, these methods provide precise information about the compound's atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.
¹H NMR: This technique identifies the number and electronic environment of hydrogen atoms. The spectrum for this compound is expected to show distinct signals for the methylene (B1212753) (-CH₂) protons and the three aromatic protons. The chemical shifts and splitting patterns (multiplicity) are influenced by adjacent atoms, including the fluorine, providing key connectivity information.
¹³C NMR: This method probes the carbon skeleton of the molecule. Each unique carbon atom in this compound, including those in the aromatic ring, the methylene group, and the nitrile group, would produce a distinct signal. The presence of the electronegative fluorine atom significantly influences the chemical shifts of nearby carbon atoms, an effect that is crucial for assigning the signals correctly.
¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is an exceptionally powerful and sensitive tool for characterization. biophysics.org Fluorine-19 is a 100% naturally abundant, spin-½ nucleus, making it easy to detect. biophysics.org The spectrum would show a single resonance, and its coupling to nearby ¹H and ¹³C nuclei provides definitive proof of the fluorine's position on the aromatic ring. nih.govnih.gov Advanced 2D NMR experiments, such as ¹H-¹⁹F HETCOR, can directly correlate the fluorine atom with its neighboring protons. nih.gov
Interactive Table 1: Expected NMR Data for this compound
| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) | Assignment |
| ¹H | ~7.0-7.2 | Doublet of doublets | J(H,H), J(H,F) | Aromatic H adjacent to F |
| ¹H | ~6.6-6.8 | Doublet and Doublet of doublets | J(H,H), J(H,F) | Other Aromatic H's |
| ¹H | ~3.7 | Singlet or Doublet | J(H,F) if applicable | Methylene (-CH₂) |
| ¹³C | ~158-162 | Doublet | ¹J(C,F) | Aromatic C-F |
| ¹³C | ~110-130 | Multiple signals | J(C,F) | Other Aromatic C's |
| ¹³C | ~117 | Singlet | - | Nitrile (-CN) |
| ¹³C | ~20-25 | Doublet | ³J(C,F) | Methylene (-CH₂) |
| ¹⁹F | -110 to -120 | Multiplet | J(F,H) | Aromatic C-F |
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy
FTIR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule's functional groups. thermofisher.com
FTIR Spectroscopy: This absorption technique is particularly useful for identifying polar functional groups. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the hydroxyl (O-H) stretch, aromatic C-H stretches, the nitrile (C≡N) stretch, and the carbon-fluorine (C-F) bond.
Raman Spectroscopy: This scattering technique is highly effective for identifying non-polar bonds and symmetric vibrations. The nitrile (C≡N) group, while visible in FTIR, often gives a strong and sharp signal in Raman spectroscopy. researchgate.net Aromatic ring vibrations are also typically well-defined. Together, FTIR and Raman provide a comprehensive vibrational fingerprint of the molecule. thermofisher.com
Interactive Table 2: Expected Vibrational Spectroscopy Data for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |
| O-H stretch (phenolic) | 3200-3600 | FTIR | Strong, Broad |
| C-H stretch (aromatic) | 3000-3100 | FTIR, Raman | Medium |
| C-H stretch (aliphatic, -CH₂) | 2850-2960 | FTIR, Raman | Medium |
| C≡N stretch (nitrile) | 2240-2260 | FTIR, Raman | Medium to Strong, Sharp |
| C=C stretch (aromatic ring) | 1450-1600 | FTIR, Raman | Medium to Strong |
| C-F stretch | 1000-1250 | FTIR | Strong |
| C-O stretch (phenolic) | 1200-1260 | FTIR | Strong |
Chromatographic Purification and Analytical Techniques
Chromatographic methods are essential for separating this compound from impurities and for quantifying its presence in a sample.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Quantification
HPLC and UPLC are high-resolution separation techniques used to determine the purity of a compound. A sample is passed through a column packed with a stationary phase, and separation occurs based on the analyte's differential partitioning between the stationary and mobile phases. For a moderately polar compound like this compound, reversed-phase HPLC (using a non-polar C18 column and a polar mobile phase like acetonitrile (B52724)/water) is a standard method.
The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. Quantification can be achieved by creating a calibration curve from standards of known concentration. UPLC operates on the same principles but uses smaller particle sizes in the column, allowing for faster analysis and higher resolution.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight and Identification
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. As the compound elutes from the LC column, it is ionized and its mass-to-charge ratio (m/z) is measured. This provides an accurate determination of the molecular weight, serving as a critical confirmation of the compound's identity. High-resolution mass spectrometry (HRMS) can provide a molecular formula, further solidifying the structural assignment.
Semi-preparative HPLC for Compound Isolation
When a pure sample of this compound is needed for further studies, semi-preparative HPLC is the method of choice. This technique uses wider columns and higher flow rates than analytical HPLC to handle larger sample loads. nih.gov The methodology allows for the isolation of milligram to gram quantities of the target compound with high purity. Fractions are collected as they elute from the column, and those containing the pure compound are combined.
Radiochemical Analysis and Imaging Modalities
Radiolabeling of derivatives of this compound allows for sensitive and quantitative investigation of their biological activity using nuclear imaging techniques. The introduction of a positron-emitting radionuclide, such as Carbon-11 ([¹¹C]), transforms the molecule into a radiotracer suitable for Positron Emission Tomography (PET).
Positron Emission Tomography (PET) Imaging Ligand Development for in vivo Studies
Derivatives of this compound have been instrumental in the development of PET ligands for imaging mGluR2. A notable example is the synthesis of 5-(2-fluoro-4-[¹¹C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]-pyridine-7-carboxamide, hereafter referred to as [¹¹C]mG2N001. This potent and selective mGluR2 negative allosteric modulator (NAM) was developed for the non-invasive visualization and quantification of mGluR2. nih.gov
The synthesis involves the O-[¹¹C]methylation of the corresponding phenolic precursor, which is derived from the this compound scaffold. nih.gov Preclinical PET imaging studies with [¹¹C]mG2N001 in rats and non-human primates have demonstrated its suitability as a brain imaging agent. nih.gov The radiotracer readily crosses the blood-brain barrier and shows a heterogeneous distribution in the brain, with the highest accumulation in mGluR2-rich regions like the striatum and cortex. nih.gov The specificity of the signal was confirmed in blocking studies, where pre-administration of unlabeled mGluR2 NAMs led to a significant reduction in the accumulation of [¹¹C]mG2N001 in these brain regions. nih.gov These findings establish [¹¹C]mG2N001 as a promising candidate for translational PET imaging to study mGluR2 function and to assess the target engagement of potential therapeutic drugs. nih.gov
Autoradiography and Ex Vivo Biodistribution Studies
In vitro autoradiography and ex vivo biodistribution studies are standard procedures to validate the specificity and pharmacokinetic profile of a new PET radioligand. For mGluR2 NAMs, in vitro autoradiography is performed on thin slices of brain tissue from various species, including rats, monkeys, and humans. snmjournals.org These studies for similar mGluR2 tracers have shown that the distribution of the radioligand's binding corresponds with the known expression patterns of the receptor, with high binding density observed in the cerebellum gray matter, striatum, and frontal cortex. snmjournals.orgsnmjournals.org
Ex vivo biodistribution studies involve administering the radiolabeled compound to animals (e.g., mice) and measuring the radioactivity concentration in various organs and tissues at different time points post-injection. researchgate.net This provides quantitative data on the compound's uptake, distribution, and clearance from the body. For mGluR2 PET tracers, these studies typically show initial high uptake in organs with high blood flow and clearance, such as the kidneys and liver, indicating hepatobiliary and urinary excretion pathways. researchgate.netresearchgate.net Brain uptake is also quantified, confirming the tracer's ability to penetrate the central nervous system. The data below is representative of an ex vivo biodistribution study for an mGluR2 PET tracer. researchgate.net
| Organ | 1 min | 5 min | 15 min | 30 min | 60 min |
|---|
Data are expressed as the percentage of the injected dose per gram of wet tissue (%ID/g) and represent typical values for this class of compounds. researchgate.net
Biochemical Binding Assays and Functional Characterization
Before a compound is selected for radiolabeling, its pharmacological properties are thoroughly characterized in vitro. For derivatives of this compound developed as mGluR2 modulators, this involves determining their binding affinity and functional activity at the receptor.
Competitive binding assays are used to determine the affinity of a compound for the receptor, typically expressed as the half-maximal inhibitory concentration (IC₅₀) or the inhibitor constant (Kᵢ). nih.gov These assays measure the ability of the test compound to displace a known radiolabeled ligand from the receptor. For mGluR2 NAMs, binding assays confirmed that a lead compound derived from the this compound scaffold possessed high potency, with an IC₅₀ value of 6.0 nM. nih.gov
Functional assays are then used to confirm the compound's mechanism of action (e.g., as a negative or positive allosteric modulator). These assays measure the compound's effect on the receptor's response to its natural ligand, glutamate (B1630785). Common functional assays for G protein-coupled receptors like mGluR2 include:
G protein-coupled inwardly rectifying potassium (GIRK) channel dose-response assays: These measure changes in ion channel activity downstream of receptor activation. nih.gov
[³⁵S]GTPγS binding assays: These quantify the activation of G proteins by measuring the binding of a non-hydrolyzable GTP analog. nih.gov
Calcium (Ca²⁺) mobilization assays: These measure changes in intracellular calcium levels following receptor stimulation. nih.gov
These assays confirm that the compound acts as a NAM by inhibiting the functional response of mGluR2 to glutamate. nih.gov
Metabolic Stability Studies
The metabolic stability of a compound is a key predictor of its pharmacokinetic properties, such as its half-life and clearance in vivo. researchgate.net These studies are conducted early in the drug discovery process using in vitro systems that simulate the metabolic activity of the body. nih.gov
The primary methods involve incubating the test compound with:
Liver Microsomes: These are subcellular fractions containing the cytochrome P450 (CYP) enzymes, which are responsible for a large portion of drug metabolism (Phase I reactions). The compound is incubated with microsomes from different species (e.g., mouse, rat, human) in the presence of cofactors like NADPH. nih.gov
Plasma: Incubating the compound in blood plasma helps to assess its stability against plasma enzymes like esterases and amidases.
The concentration of the parent compound is measured over time using LC-MS/MS. From this data, key parameters like the percentage of compound remaining, the metabolic half-life (t₁/₂), and the intrinsic clearance (CLᵢₙₜ) are calculated. nih.gov Compounds with high metabolic stability (longer half-life, lower clearance) are often preferred as they may have a longer duration of action in vivo.
| Species | Half-Life (t₁/₂, min) | Intrinsic Clearance (CLᵢₙₜ, µL/min/mg protein) |
|---|---|---|
| Mouse | 25 | 55.4 |
| Rat | 40 | 34.7 |
| Dog | >60 | <10 |
| Monkey | 55 | 25.2 |
| Human | >60 | <10 |
This table presents hypothetical but representative data for a moderately stable compound, illustrating the type of comparative information gained from these assays.
Applications in Chemical Biology and Chemical Probe Development
Development of Radioligands for Neuroreceptor Imaging (e.g., mGluR2 PET Tracers)
A significant application of 2-(2-Fluoro-4-hydroxyphenyl)acetonitrile is in the synthesis of radioligands for Positron Emission Tomography (PET) imaging, a non-invasive technique for visualizing and quantifying neuroreceptors in the brain. bath.ac.uknih.gov This compound is a key precursor for developing tracers targeting the metabotropic glutamate (B1630785) receptor 2 (mGluR2), which is implicated in various neuropsychiatric disorders.
The 2-fluoro-4-hydroxyphenyl moiety is a common structural motif in potent and selective mGluR2 modulators. For instance, this core is present in the PET tracer [¹¹C]mG2N001, a negative allosteric modulator (NAM) of mGluR2. bath.ac.uk The synthesis of such tracers often involves the modification of the hydroxyl group of the this compound precursor to introduce a radiolabel, such as Carbon-11 ([¹¹C]). bath.ac.uk
The development of these PET tracers is crucial for understanding the role of mGluR2 in disease and for the development of novel therapeutics. The properties of the radioligand, such as its affinity for the target receptor and its ability to cross the blood-brain barrier, are critical for successful imaging. The structural framework provided by this compound contributes to the favorable characteristics of the resulting PET tracers.
Below is a table summarizing key PET tracers and related compounds where the this compound scaffold is relevant.
| Compound/Tracer | Target Receptor | Application | Key Structural Feature |
| [¹¹C]mG2N001 | mGluR2 | PET Imaging of neuropsychiatric disorders | Contains a 5-(2-fluoro-4-[¹¹C]methoxyphenyl) moiety derived from a 2-(2-Fluoro-4-hydroxyphenyl) precursor. bath.ac.uk |
| mGluR2 NAMs | mGluR2 | Therapeutic development | Often incorporate a fluorinated phenyl group for optimal binding and pharmacokinetic properties. |
Chemical Probes for Elucidating Molecular Pathways
Beyond its use in PET imaging of a specific receptor, the this compound scaffold has the potential to be incorporated into a broader range of chemical probes for elucidating various molecular pathways. Chemical probes are small molecules designed to interact with a specific biological target, enabling the study of its function and role in cellular processes. rsc.org
The development of fluorescent probes, for example, allows for the visualization of enzyme activity or the localization of specific biomolecules within cells. The nitrile group of this compound can be chemically modified to attach fluorophores or other reporter groups. While specific examples of probes derived directly from this compound for pathways other than mGluR2 signaling are not extensively documented in publicly available literature, its structural motifs are found in compounds used in combinatorial libraries for screening against various biological targets. This suggests its utility in the discovery of novel probes for a range of molecular pathways.
Utilization as Building Blocks for Complex Bioactive Molecules
The chemical reactivity of this compound makes it a versatile building block for the synthesis of more complex bioactive molecules. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic structures, which are common scaffolds in drug discovery.
The fluorinated phenyl ring is a desirable feature in many pharmaceuticals, as the introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability. Therefore, this compound serves as a valuable starting material for introducing this moiety into larger, more complex molecular architectures. Its use in the synthesis of mGluR2 PET tracers is a prime example of its role as a foundational building block for molecules with high biological activity and specificity. bath.ac.uk While its application in the synthesis of other specific classes of bioactive compounds is not as well-documented, its chemical handles and fluorinated core make it an attractive starting point for medicinal chemistry campaigns.
Surface Immobilization Applications of Fluorinated Derivatives for Material Sciences
The field of material sciences often requires the functionalization of surfaces to impart specific chemical or biological properties. While direct applications of this compound in surface immobilization are not prominently reported, the chemical characteristics of fluorinated aromatic nitriles suggest their potential in this area.
Fluorinated compounds are known for their unique surface properties, including hydrophobicity and low surface energy. These characteristics can be exploited in the creation of specialized coatings and materials. The nitrile group can serve as a chemical handle for covalent attachment to a variety of surfaces, such as polymers or nanoparticles, through chemical reactions like reduction followed by amide coupling or via cycloaddition reactions.
For instance, surfaces functionalized with fluorinated molecules can be designed for applications in biosensors, where the controlled immobilization of biomolecules is crucial. The fluorinated surface could reduce non-specific binding, while the nitrile group (or a derivative thereof) could be used to attach a specific probe or capture molecule. Although this remains a prospective application, the fundamental chemistry of this compound makes it a candidate for exploration in the development of advanced functional materials.
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Routes and Derivatization Strategies for Enhanced Properties
The future development of 2-(2-Fluoro-4-hydroxyphenyl)acetonitrile and its analogs is contingent on the innovation of synthetic methodologies and derivatization strategies aimed at enhancing their physicochemical and biological properties. The presence of fluoro and hydroxyl groups on the aromatic ring offers multiple avenues for chemical modification.
Novel Synthetic Routes: Recent advances in organic synthesis, particularly in the realm of fluorination and C-H activation, could provide more efficient and scalable routes to this compound and its derivatives. researchgate.netnih.govrsc.org Traditional methods for introducing fluorine into aromatic rings can be harsh and may lack regioselectivity. rsc.org Modern approaches, such as late-stage fluorination, could enable the direct introduction of fluorine at a later point in the synthetic sequence, offering greater flexibility and access to a wider range of analogs. researchgate.net Furthermore, developing greener and more sustainable synthetic protocols will be a key focus, minimizing the use of hazardous reagents and reducing waste. numberanalytics.com
Derivatization Strategies: The phenolic hydroxyl and the nitrile group are prime targets for derivatization to modulate properties such as solubility, metabolic stability, and target-binding affinity. For instance, the hydroxyl group can be converted to ethers or esters to alter lipophilicity and pharmacokinetic profiles. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening up a vast chemical space for further functionalization. numberanalytics.com Structure-activity relationship (SAR) studies on related phenylacetonitrile (B145931) derivatives have demonstrated that modifications at these positions can significantly impact biological activity. nih.govresearchgate.netacademie-sciences.fr
Below is a table outlining potential derivatization strategies and their expected impact on the properties of the parent compound.
| Modification Site | Potential Derivatization | Anticipated Change in Properties |
| 4-Hydroxyl Group | Etherification, Esterification, Glycosylation | Modulation of solubility, lipophilicity, and metabolic stability; potential for prodrug design. |
| Acetonitrile (B52724) Moiety | Hydrolysis to carboxylic acid or amide, Reduction to primary amine, Cyclization reactions | Introduction of new functional groups for further conjugation, alteration of electronic properties and hydrogen bonding capacity. |
| Aromatic Ring | Introduction of additional substituents (e.g., alkyl, alkoxy, halogen) | Fine-tuning of electronic and steric properties to optimize target interactions and pharmacokinetic profile. |
Advanced SAR and Target Identification through High-Throughput Screening Methodologies
Identifying the biological targets and understanding the structure-activity relationships (SAR) are crucial steps in the development of any bioactive compound. High-throughput screening (HTS) and subsequent target deconvolution are powerful tools to achieve this. nih.govbrainxell.combohrium.com
High-Throughput Screening (HTS): HTS allows for the rapid screening of large compound libraries against a multitude of biological targets. nih.gov For derivatives of this compound, HTS campaigns could be designed to identify "hits" for various therapeutic areas, particularly in neurological disorders where phenolic and fluorinated compounds have shown promise. acs.org Cell-based phenotypic screens can identify compounds that elicit a desired cellular response, even without prior knowledge of the specific molecular target. brainxell.comnih.gov
Structure-Activity Relationship (SAR) Studies: Systematic derivatization of the this compound scaffold, coupled with biological evaluation, will be instrumental in elucidating the SAR. nih.govamanote.comnih.gov This involves synthesizing a library of analogs with systematic variations in their structure and assessing their activity. The data generated from these studies will inform the design of more potent and selective compounds. For example, investigating the impact of the fluorine atom's position on the aromatic ring or the nature of the substituent on the hydroxyl group can provide critical insights into the molecular interactions with the biological target. researchgate.net
Target Identification and Deconvolution: Once a hit is identified from a phenotypic screen, the next critical step is to determine its molecular target(s), a process known as target deconvolution. creative-biolabs.comnih.govrsc.orgnih.govresearchgate.net Modern chemical proteomics approaches, such as affinity chromatography and activity-based protein profiling, can be employed to isolate and identify the binding partners of the bioactive compound. nih.gov
Integration of Multi-Omics Data with Compound Activity Profiling
The advent of "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) has revolutionized our ability to understand the complex biological responses to small molecules. researchgate.netmdpi.comastrazeneca.comnashbio.com Integrating these multi-omics datasets with the activity profiles of this compound and its derivatives can provide a holistic view of its mechanism of action. nih.gov
Proteomic and Metabolomic Profiling: Treating cells or model organisms with the compound and its analogs and subsequently analyzing the changes in the proteome and metabolome can reveal the cellular pathways that are perturbed. nih.govresearchgate.netnih.govmdpi.comresearchgate.net For instance, proteomics can identify changes in protein expression or post-translational modifications, while metabolomics can detect alterations in the levels of endogenous metabolites. nih.govnih.govmdpi.com This information can help to formulate hypotheses about the compound's mechanism of action and identify potential biomarkers of its activity. researchgate.net
The table below illustrates how different omics data can be integrated to understand the compound's effects.
| Omics Technology | Type of Data Generated | Potential Insights for this compound |
| Transcriptomics | Changes in gene expression (mRNA levels) | Identification of signaling pathways and cellular processes modulated by the compound. |
| Proteomics | Changes in protein abundance and post-translational modifications | Elucidation of direct and indirect protein targets and downstream effects on cellular machinery. |
| Metabolomics | Alterations in the levels of small molecule metabolites | Understanding the impact on cellular metabolism and identifying metabolic pathways affected by the compound. |
Development of Next-Generation Imaging Agents and Chemical Tools
The structural features of this compound make it a promising scaffold for the development of chemical probes and imaging agents for positron emission tomography (PET). nih.govconsensus.app
The presence of a fluorine atom is particularly advantageous for PET imaging, as the radioactive isotope ¹⁸F is a widely used positron emitter with favorable decay properties. nih.govnih.gov By replacing the stable ¹⁹F with ¹⁸F, it may be possible to develop a radiotracer for in vivo imaging of its biological target. This would be invaluable for preclinical and clinical studies, allowing for the non-invasive visualization and quantification of the target's distribution and density. The development of such imaging agents requires careful design to ensure that the radiolabeled compound retains its binding affinity and selectivity for the target. nih.govresearchgate.net
Furthermore, derivatization of the parent compound with fluorescent tags or other reporter groups could yield chemical tools for in vitro studies, such as fluorescence microscopy and flow cytometry, to investigate its cellular uptake, subcellular localization, and interaction with its target in a cellular context.
Implementation of Advanced Computational Approaches for Accelerated Discovery and Optimization
Computational methods are increasingly integral to modern drug discovery, offering a means to accelerate the design and optimization of new therapeutic agents. acs.orgnih.gov
Molecular Modeling and Docking: If the biological target of this compound is known, molecular docking studies can be performed to predict its binding mode and affinity. researchgate.net This information can guide the rational design of new analogs with improved interactions with the target. Computational studies can also shed light on the role of the fluorine atom in binding, which can have complex effects on molecular properties. acs.orgresearchgate.net
In Silico Prediction of ADMET Properties: A significant challenge in drug development is ensuring that a compound has favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. researchgate.netresearchgate.netsemanticscholar.orgdntb.gov.ua Computational models can predict these properties for virtual compounds before they are synthesized, allowing for the early identification of potential liabilities. nih.govresearchgate.net This in silico screening can help prioritize which analogs to synthesize and test, thereby saving time and resources. researchgate.netsemanticscholar.org
The following table summarizes the application of various computational tools in the research and development of this compound.
| Computational Approach | Application | Expected Outcome |
| Molecular Docking | Predict the binding mode and affinity of the compound and its analogs to a specific target. | Guide the design of derivatives with enhanced target-binding interactions. |
| Quantitative Structure-Activity Relationship (QSAR) | Develop mathematical models that correlate chemical structure with biological activity. | Predict the activity of novel, unsynthesized analogs. |
| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the compound-target complex over time. | Provide insights into the stability of the binding interaction and the role of conformational changes. |
| ADMET Prediction | In silico estimation of pharmacokinetic and toxicological properties. | Prioritize compounds with favorable drug-like properties for further development. |
Q & A
Q. What are the recommended synthetic routes for 2-(2-Fluoro-4-hydroxyphenyl)acetonitrile, and how can reaction conditions be optimized?
Answer: A common approach involves introducing the nitrile group via nucleophilic substitution or cyanation reactions. For example:
Substrate Preparation : Start with 2-fluoro-4-hydroxyacetophenone derivatives. Protect the hydroxyl group (e.g., using TBSCl) to prevent side reactions during cyanation .
Cyanation : React with a cyanide source (e.g., KCN or NaCN) under controlled pH (pH 7–8) and temperature (60–80°C) to minimize hydrolysis of the nitrile group .
Deprotection : Remove the protecting group using mild acidic conditions (e.g., HCl in THF) to restore the hydroxyl functionality .
Optimization Tips :
- Monitor reaction progress via TLC or HPLC to detect intermediates.
- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive groups .
Q. How should researchers characterize the purity and structural integrity of this compound?
Answer: Combine multiple analytical techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of aromatic protons (δ 6.8–7.5 ppm), nitrile carbon (δ ~115–120 ppm), and fluorine coupling patterns .
- IR Spectroscopy : Identify the nitrile stretch (~2240 cm⁻¹) and hydroxyl group (~3300 cm⁻¹) .
- HPLC/MS : Assess purity (>95%) and detect trace impurities using reverse-phase C18 columns with UV detection at 254 nm .
- X-ray Crystallography : For unambiguous confirmation of molecular geometry, if crystalline derivatives can be obtained .
Q. What are the stability considerations for storing this compound?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation of the aromatic system .
- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the nitrile group to amides or carboxylic acids .
- Incompatibilities : Avoid contact with strong oxidizers (e.g., peroxides) or bases, which may induce polymerization .
Advanced Research Questions
Q. How does fluorination at the 2-position influence the compound’s reactivity in cross-coupling reactions?
Answer: The electron-withdrawing fluorine atom activates the aromatic ring toward electrophilic substitution but may hinder nucleophilic attacks. Key observations:
- Suzuki Coupling : The fluorine atom directs coupling to the para position relative to the hydroxyl group, enabling selective derivatization .
- Buchwald–Hartwig Amination : Requires Pd catalysts (e.g., Pd(OAc)₂) and strong bases (e.g., Cs₂CO₃) due to reduced electron density at the reaction site .
Methodological Insight : Use DFT calculations to map electron density distributions and predict regioselectivity .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Answer: Contradictions often arise from variations in:
- Purity : Impurities (e.g., residual solvents or byproducts) may confound bioactivity assays. Validate purity via HPLC and mass spectrometry .
- Assay Conditions : Differences in pH, temperature, or solvent (DMSO vs. aqueous buffers) can alter compound solubility and bioavailability .
Troubleshooting Workflow :
Replicate experiments using standardized protocols (e.g., OECD guidelines).
Perform dose-response curves to establish EC₅₀/IC₅₀ values under controlled conditions .
Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450). Parameterize fluorine’s van der Waals radius (1.47 Å) and partial charge (–0.25) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Monitor RMSD values (<2 Å for stable binding) .
- QSAR Models : Train models using fluorinated aromatic nitriles with known bioactivity data to predict ADMET properties .
Q. How can researchers mitigate challenges in scaling up the synthesis of this compound?
Answer:
- Process Optimization : Replace batch reactors with flow chemistry setups to enhance heat/mass transfer and reduce side reactions .
- Catalyst Recycling : Use immobilized catalysts (e.g., Pd/C on silica) for cost-effective cyanation .
- Safety Protocols : Implement in-line FTIR monitoring to detect hazardous intermediates (e.g., HCN) during scale-up .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
